molecular formula C18H24N2O B12106356 N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline

N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline

Cat. No.: B12106356
M. Wt: 284.4 g/mol
InChI Key: WGMNUQUKRBYPGL-JQIJEIRASA-N
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Description

N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline is a conjugated enamine derivative featuring a dimethylaniline core linked to a morpholine-substituted cyclopentene ring via an (E)-configured imine bond. The morpholine moiety introduces electron-donating properties, while the cyclopentene ring may impart steric and electronic effects due to its strained structure. Below, we compare it to structurally related compounds to infer its behavior.

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-(2-morpholin-4-ylcyclopent-2-en-1-ylidene)methyl]aniline

InChI

InChI=1S/C18H24N2O/c1-19(2)17-8-6-15(7-9-17)14-16-4-3-5-18(16)20-10-12-21-13-11-20/h5-9,14H,3-4,10-13H2,1-2H3/b16-14+

InChI Key

WGMNUQUKRBYPGL-JQIJEIRASA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\CCC=C2N3CCOCC3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCC=C2N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline typically involves the reaction of N,N-dimethylaniline with a morpholine derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Heterocycles and Electronic Effects

Morpholine vs. Piperazine/Piperidine Derivatives

  • The naphthyl group increases hydrophobicity and π-conjugation, which could improve fluorescence or charge-transfer properties compared to the cyclopentene-morpholine system. Key Difference: Morpholine’s oxygen atom vs. piperazine’s nitrogen alters electronic distribution and solubility .

Morpholine vs. Nitro-Substituted Analogs

  • N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (): The nitro group is strongly electron-withdrawing, creating a push-pull system with the dimethylaniline donor. This contrasts with the electron-rich morpholine-cyclopentene motif, which may favor redox activity or intramolecular charge transfer. Key Difference: Nitro substituents reduce fluorescence quantum yields but enhance nonlinear optical properties compared to morpholine derivatives .

Linker Motifs and Conjugation Pathways

Cyclopentene-Enamine vs. Triazole-Vinyl Linkers

  • However, the synthesis yield (33%) is lower than typical enamine formations, suggesting the cyclopentene-enamine system may offer better synthetic efficiency .

Enamine vs. Ethynyl Linkers

  • N,N-Dimethyl-4-((2-(methylthio)phenyl)ethynyl)aniline ():
    The ethynyl group enables rigid, linear conjugation, favoring high fluorescence quantum yields (97% synthesis yield). The target compound’s enamine linker may exhibit similar rigidity but with tunable stereoelectronic effects due to the cyclopentene ring .

Optical and Electronic Properties

Fluorescence Quantum Yields

  • Pyrimido[1,2-b]indazolidin derivatives ():
    Fluorescence quantum yields (ΦF) range from 0.010 to 0.068 for analogs like 4e (ΦF = 0.068). The target compound’s morpholine-cyclopentene system could modulate ΦF via steric hindrance or enhanced charge transfer relative to simpler aniline derivatives .

Stokes Shift and Solvatochromism

  • Schiff Bases (): Schiff bases like (S,E)-N,N-dimethyl-4-(((1-phenylethyl)imino)methyl)aniline exhibit large Stokes shifts due to excited-state structural relaxation. The target’s conjugated enamine system may display similar solvatochromic behavior, useful in solvent polarity sensing .

Yield and Purification Challenges

  • Triazole-Thiophene Derivative ():
    Column chromatography yielded 33% of the product as a yellow oil, indicating challenges in isolating polar intermediates. Morpholine’s hydrophilic nature may complicate purification of the target compound .
  • Ethynyl-Linked Aniline (): A 97% yield was achieved using Pd-catalyzed coupling, highlighting the efficiency of metal-mediated syntheses for alkynylated anilines. The target may require similar catalytic strategies .

Biological Activity

N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline, commonly referred to by its CAS number 273201-21-1, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C18H24N2OC_{18}H_{24}N_{2}O, with a molecular weight of 284.40 g/mol. The structure includes a morpholine ring, which is known for enhancing the bioavailability and solubility of compounds.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a compound identified as IMB-1406, which shares structural similarities, demonstrated potent inhibition of various cancer cell lines, as shown in the following table:

Cell LineIC50 (μM)Inhibition Rate (%)
A5498.99100.07
HepG26.9299.98
DU1457.8999.93
MCF78.26100.39

These findings suggest that this compound may also possess similar antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Farnesyltransferase Inhibition : Similar compounds have been shown to inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that related compounds can trigger apoptosis through mitochondrial dysfunction and activation of caspases, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : Evidence suggests that these compounds can arrest the cell cycle at specific phases, thereby inhibiting tumor growth.

Study on Structural Modifications

A study highlighted the importance of structural modifications on the biological activity of compounds similar to this compound. Researchers synthesized a series of derivatives and evaluated their antitumor efficacy against various cancer cell lines. The results indicated that modifications to the morpholine ring significantly impacted both potency and selectivity .

Clinical Implications

The potential clinical applications of this compound extend beyond oncology. Its ability to modulate key signaling pathways involved in cancer progression suggests possible uses in combination therapies aimed at enhancing the efficacy of existing treatments.

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